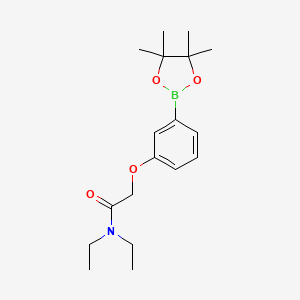

N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Vue d'ensemble

Description

N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is an organic compound that features a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boronate ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the following steps:

Formation of the Boronate Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated phenol derivative under basic conditions to form the boronate ester.

Coupling Reaction: The boronate ester is then coupled with N,N-diethyl-2-bromoacetamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Cross-Coupling: The boronate ester group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Major Products

Oxidation: Boronic acid derivatives.

Substitution: Substituted phenoxy derivatives.

Cross-Coupling: Biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Biological Applications

1. Medicinal Chemistry

N,N-Diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has been investigated for its potential as a therapeutic agent. The boron atom in its structure can participate in various chemical reactions that are useful in drug development. For instance:

- Anticancer Activity : Compounds with boron moieties have shown promise in targeting cancer cells. Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and bioavailability.

2. Chemical Biology

The compound's unique structure allows it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to:

- Targeted Drug Delivery : The phenoxy group can facilitate the selective delivery of therapeutic agents to specific tissues or cells, potentially improving treatment outcomes while minimizing side effects.

Synthetic Applications

1. Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

| Reaction Type | Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Heck Reaction | Synthesis of alkenes from aryl halides |

| Negishi Coupling | Formation of arylzinc intermediates |

Case Studies

Several studies have highlighted the applications of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This suggests potential for development as an anticancer agent.

- Synthesis of Novel Ligands : Researchers have successfully synthesized ligands for metal catalysis using this compound as a precursor. These ligands showed enhanced reactivity and selectivity in catalyzing various organic transformations.

Mécanisme D'action

The mechanism by which N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects is largely dependent on the context of its use. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronate ester can interact with biomolecules, potentially inhibiting enzymes or altering cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-2-(4-boronophenoxy)acetamide: Similar structure but with a boronic acid group instead of a boronate ester.

N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.

N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

The uniqueness of N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide lies in its specific combination of functional groups, which provides a balance of reactivity and stability. The boronate ester group is particularly valuable for cross-coupling reactions, while the acetamide group can offer additional sites for chemical modification or interaction with biological targets.

This compound’s versatility makes it a valuable tool in both synthetic organic chemistry and potential biomedical applications.

Activité Biologique

N,N-Diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, biological activities, and relevant research findings.

Chemical Structure

The compound is characterized by its unique molecular structure:

- Molecular Formula : C₁₈H₂₈BNO₃

- CAS Number : 1256359-90-6

- Molecular Weight : 317.231 g/mol

The presence of the dioxaborolane moiety is significant as it may contribute to the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer activity. For instance, related compounds have shown:

- Inhibition of Cell Proliferation : Research on similar dioxaborolane derivatives demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells. These compounds also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

The proposed mechanisms through which this compound may exert its effects include:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Other Biological Activities

Beyond anticancer effects, the compound may also exhibit:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication .

- Anti-inflammatory Effects : Preliminary studies indicate potential for modulating inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC₅₀ Values (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | Dioxaborolanes | 0.126 - 27.4 | High |

| Antiviral | Pyrimidine Derivatives | >10 | Moderate |

| Anti-inflammatory | Various | N/A | N/A |

Case Study Example

A study conducted on a related dioxaborolane compound demonstrated a significant reduction in tumor size in a mouse model of breast cancer when administered at a dose of 40 mg/kg for three consecutive days. The treated group showed over a 50% reduction in tumor volume compared to controls .

Propriétés

IUPAC Name |

N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-10-14(12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJPYEVOOOVWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.